molecular formula C20H26N4O4S B2980189 N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-4-nitrobenzenesulfonamide CAS No. 898451-44-0

N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-4-nitrobenzenesulfonamide

Cat. No.: B2980189
CAS No.: 898451-44-0
M. Wt: 418.51
InChI Key: UMQWNKFPKRKGDF-UHFFFAOYSA-N
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Description

N-(2-(4-Methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-4-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a 4-nitrobenzenesulfonamide core, a p-tolyl (4-methylphenyl) group, and a 4-methylpiperazine substituent. The nitro group at the para position of the benzene ring confers strong electron-withdrawing properties, which may enhance the compound’s acidity and reactivity compared to analogs with electron-donating substituents . The 4-methylpiperazine moiety likely improves solubility in biological systems, while the p-tolyl group contributes to lipophilicity, influencing membrane permeability.

Properties

IUPAC Name

N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4S/c1-16-3-5-17(6-4-16)20(23-13-11-22(2)12-14-23)15-21-29(27,28)19-9-7-18(8-10-19)24(25)26/h3-10,20-21H,11-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQWNKFPKRKGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 2: Comparative Properties of Sulfonamide Derivatives

Compound Name LogP (Predicted) Solubility (mg/mL) Bioactivity Highlights Reference
Target Compound ~3.5 Moderate (aqueous) Potential kinase/receptor modulation -
Compound 2b (Evid6) ~4.2 Low Lipophilic, suited for CNS targets
N-(4-methylphenyl)-2-nitrobenzenesulfonamide ~2.8 High Crystallizes readily; antimicrobial potential
Compound 15d (Evid2) ~3.1 Moderate Thiazole moiety may confer antithrombotic activity

Key Observations:

  • Lipophilicity : The target compound’s predicted LogP (~3.5) suggests balanced solubility, making it suitable for both aqueous and lipid-rich environments. This contrasts with highly lipophilic analogs like Compound 2b (LogP ~4.2), which may preferentially target central nervous system receptors .
  • Bioactivity: While direct data on the target compound’s activity is unavailable, structural analogs provide insights. The 4-methylpiperazine group in the target compound could enhance binding to G-protein-coupled receptors (GPCRs), as seen in Merck compound 14 (), which uses a pyridine-piperazine scaffold for receptor modulation .

Stability and Reactivity

The nitro group in the target compound may reduce photostability compared to methyl or tert-butyl analogs (). However, the 4-methylpiperazine substituent could mitigate this by acting as a radical scavenger, as seen in piperidine-based antioxidants . In contrast, azide-containing sulfonamides () are prone to explosive decomposition under thermal stress, limiting their pharmaceutical utility .

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